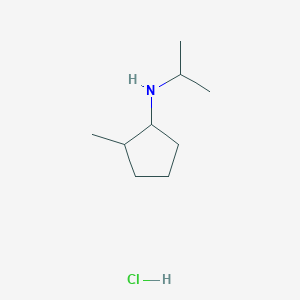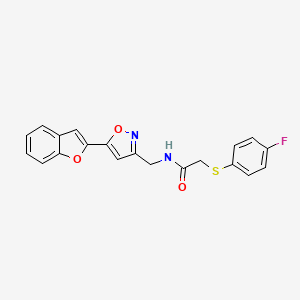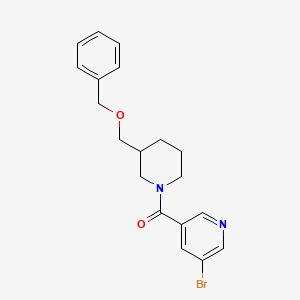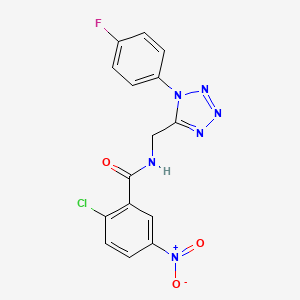
3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H23N3O6 and its molecular weight is 437.452. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with intricate structures, including pyrazole derivatives and carboxamides, are frequently synthesized to explore their crystal structure, molecular interactions, and potential for forming organized assemblies. For instance, the synthesis of related pyrazole compounds has been performed to determine their crystal structures and analyze their molecular interactions, such as hydrogen bond interactions, which are crucial for understanding their chemical properties and reactivity (Prabhuswamy et al., 2016). These studies lay the groundwork for further applications in materials science and pharmaceuticals.
Antimicrobial and Antiviral Activity
Several pyrazole and furan derivatives are synthesized to evaluate their antimicrobial and antiviral activities. These compounds are of interest due to their potential therapeutic applications. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally similar to pyrazole derivatives, have shown promising antiprotozoal activities (Ismail et al., 2004). This suggests that similar compounds might also possess significant biological activities, making them valuable for drug development research.
Analytical and Spectral Studies
The structural complexity of pyrazole and furan-containing compounds necessitates advanced analytical and spectral studies to elucidate their properties. Research into furan ring-containing organic ligands, for instance, involves their synthesis, characterization, and analysis of chelating properties, which can be crucial for developing new materials and catalysts (Patel, 2020). These studies provide essential insights into the chemical behavior and potential applications of such compounds in various fields, including coordination chemistry.
Potential Applications in Material Science
The organized assemblies of protonated pyrazole-based ionic salts, which involve pyrazole and furan derivatives, highlight the potential of these compounds in material science, particularly in forming supramolecular structures (Zheng et al., 2013). These structures can have applications ranging from molecular recognition to the development of novel materials with specific properties, such as conductivity or luminescence.
Propriétés
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-26-19(12-18(25-26)17-11-16(29-2)6-7-20(17)30-3)22(27)24-14-23(28,15-8-10-31-13-15)21-5-4-9-32-21/h4-13,28H,14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBPIOXXWLIWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2427933.png)
![1-Cyclohexyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2427935.png)
![2-(Phenylmethoxycarbonylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2427936.png)
![Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2427937.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427938.png)

![(E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2427943.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)




![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2427955.png)